N-Demethylcyamemazine Maleate

Receptor pharmacology Antipsychotic metabolite profiling Serotonin-dopamine antagonism

N-Demethylcyamemazine Maleate is the maleate salt form of monodesmethyl cyamemazine (N-desmethyl cyamemazine), the primary pharmacologically active N-demethylated metabolite of the anxiolytic antipsychotic agent cyamemazine (Tercian®). This compound belongs to the phenothiazine class and serves as a critical analytical reference standard and research tool for investigating the contribution of active metabolites to the overall clinical pharmacology of cyamemazine.

Molecular Formula C₂₂H₂₃N₃O₄S
Molecular Weight 425.5
Cat. No. B1159632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylcyamemazine Maleate
Synonyms10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazine-2-carbonitrile Maleate;  10-(2-Methyl-3-methylaminopropyl)phenothiazine-2-carbonitrile Maleate; 
Molecular FormulaC₂₂H₂₃N₃O₄S
Molecular Weight425.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethylcyamemazine Maleate: Active Metabolite Standard for Cyamemazine Pharmacological and Bioanalytical Studies


N-Demethylcyamemazine Maleate is the maleate salt form of monodesmethyl cyamemazine (N-desmethyl cyamemazine), the primary pharmacologically active N-demethylated metabolite of the anxiolytic antipsychotic agent cyamemazine (Tercian®) [1]. This compound belongs to the phenothiazine class and serves as a critical analytical reference standard and research tool for investigating the contribution of active metabolites to the overall clinical pharmacology of cyamemazine [2]. In vitro and in vivo studies have established that N-desmethyl cyamemazine retains a receptor binding profile similar to its parent compound, with high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors, thereby directly contributing to the therapeutic actions observed in patients receiving cyamemazine therapy [1] [2].

N-Demethylcyamemazine Maleate: Why In-Class Phenothiazine Substitution Is Pharmacologically Invalid


Generic substitution within the phenothiazine class is pharmacologically invalid because N-Demethylcyamemazine Maleate exhibits a quantitatively distinct receptor affinity profile and in vivo occupancy pattern compared to its parent compound cyamemazine and other phenothiazine antipsychotics such as chlorpromazine or levomepromazine. While all aliphatic phenothiazines share a tricyclic core structure, the specific substitution pattern—particularly the N-demethylation at the terminal amine—produces a unique 5-HT2A/D2 affinity ratio (5-HT2A Ki = 1.5 nM vs. D2 Ki = 12 nM) that is not recapitulated by any commercially available phenothiazine [1]. Furthermore, N-desmethyl cyamemazine accumulates to plasma concentrations 2 to 12 times higher than cyamemazine itself in patients at steady state [2], meaning that the in vivo pharmacology of cyamemazine therapy is dominated by this metabolite. Using cyamemazine, chlorpromazine, or levomepromazine as analytical surrogates would generate erroneous quantification in bioanalytical assays and misrepresent the true pharmacological activity in receptor occupancy or functional studies. This compound is therefore irreplaceable as a reference standard for accurate quantification in LC-MS/MS methods and as the definitive tool for dissecting metabolite-specific contributions to cyamemazine's therapeutic and adverse effect profiles.

N-Demethylcyamemazine Maleate: Quantitative Evidence of Differentiation from Parent and Class Comparators


N-Demethylcyamemazine Exhibits an 8-Fold Lower Affinity for D2 Receptors Relative to Cyamemazine While Preserving 5-HT2A Affinity

In vitro receptor binding studies using human recombinant receptors demonstrate that N-desmethyl cyamemazine has similar affinity for 5-HT2A receptors as the parent compound cyamemazine, whereas its affinity for dopamine D2 receptors is eight times lower [1]. This finding is critical for understanding the differential pharmacological contribution of the metabolite to the overall clinical profile of cyamemazine therapy. The selective reduction in D2 affinity relative to maintained 5-HT2A affinity represents a distinct pharmacological signature that is not observed with other phenothiazine metabolites [2].

Receptor pharmacology Antipsychotic metabolite profiling Serotonin-dopamine antagonism

N-Demethylcyamemazine Ki Values Demonstrate High Potency at h5-HT2A (1.5 nM), h5-HT2C (12 nM), and hD2 (12 nM) Receptors in Human Recombinant Assays

In a comprehensive receptor profiling study using human recombinant receptors expressed in CHO cells, monodesmethyl cyamemazine demonstrated high affinity for h5-HT2A receptors (Ki = 1.5 nM), h5-HT2C receptors (Ki = 12 nM), and hD2 receptors (Ki = 12 nM) [1]. This profile closely mirrors that of the parent compound cyamemazine, but with quantitatively defined absolute affinity values that enable precise comparative pharmacology across the phenothiazine class. For context, the parent compound cyamemazine shows Ki values of 5.8 nM at hD2 receptors [2], while typical phenothiazines such as chlorpromazine exhibit significantly different receptor occupancy profiles. The high affinity for 5-HT2A receptors (Ki = 1.5 nM) is particularly notable and underlies the low incidence of extrapyramidal adverse effects observed clinically with cyamemazine therapy [1].

Receptor binding kinetics Antipsychotic pharmacology Serotonin receptor antagonism

N-Demethylcyamemazine Plasma Levels in Patients Reach 2- to 12-Fold Higher Concentrations Than Cyamemazine, Correlating Directly with Striatal D2 Occupancy

In a PET imaging study of eight patients receiving clinically relevant doses of cyamemazine (37.5 to 300 mg/day), plasma N-desmethyl cyamemazine levels at steady state (after 6 days of administration) were 2 to 12 times higher than those previously reported for the parent compound cyamemazine [1]. Plasma levels of N-desmethyl cyamemazine were closely correlated with striatal D2 receptor occupancy (r² = 0.942, p < 0.001) and extrastriatal 5-HT2A receptor occupancy (r² = 0.901, p < 0.001) as measured by [¹¹C]raclopride and [¹¹C]N-methyl-spiperone PET imaging, respectively [1]. The estimated apparent equilibrium inhibition constant Ki(app) for N-desmethyl cyamemazine at striatal D2 receptors was 48.7 nM, approximately fivefold higher (i.e., lower affinity) than the Ki(app) for extrastriatal 5-HT2A receptors at 10.6 nM [1]. Striatal D2 receptor occupancy increased with plasma N-desmethyl cyamemazine levels but remained below 75% even at the highest concentrations [1]. In contrast, the other major metabolite, cyamemazine sulfoxide, showed minimal contribution to in vivo receptor occupancy despite achieving plasma levels approximately double those of N-desmethyl cyamemazine [1].

Clinical pharmacokinetics PET receptor occupancy Metabolite bioanalysis

N-Demethylcyamemazine Is Produced Primarily via CYP1A2-, CYP3A4-, and CYP2C8-Mediated N-Demethylation: Distinct Metabolic Pathway Differentiation

The metabolic formation of N-demethylcyamemazine from cyamemazine is catalyzed by specific cytochrome P450 enzymes, with recombinant human liver microsomal studies identifying CYP1A2, CYP3A4, and CYP2C8 as the primary enzymes responsible for N-mono-demethylation [1]. Under in vitro conditions, cyamemazine is extensively degraded by at least four distinct P450 enzymes into two primary hydrophilic metabolites, with CYP1A2, CYP2C8, and CYP2C19 being the most efficient (degradation efficiency >80%) [1]. A parallel metabolic route involves mono-oxidation (yielding S-oxidized or hydroxylated derivatives, including cyamemazine sulfoxide) via CYP1A2 and CYP2C9 [1]. Secondary pathways yield N,N-di-demethylated and N-demethylated mono-oxidized products [1]. This multi-enzyme biotransformation pathway is distinct from the metabolic profiles of other aliphatic phenothiazines such as chlorpromazine (predominantly CYP2D6-mediated 7-hydroxylation) and levomepromazine (CYP2D6-mediated N-demethylation and sulfoxidation) [2].

Drug metabolism Cytochrome P450 Metabolite synthesis

N-Demethylcyamemazine Maleate: High-Impact Research and Industrial Applications Based on Quantitative Differentiation


Quantitative Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Given that N-desmethyl cyamemazine plasma levels reach 2- to 12-fold higher concentrations than the parent compound and correlate directly with both striatal D2 occupancy (r² = 0.942) and extrastriatal 5-HT2A occupancy (r² = 0.901) [1], this compound serves as an essential certified reference standard for developing and validating LC-MS/MS or HPLC-UV methods for therapeutic drug monitoring of cyamemazine-treated patients. The use of authentic N-Demethylcyamemazine Maleate as a calibrator is mandatory for accurate quantification in patient plasma samples, as substitution with cyamemazine or structurally related phenothiazine standards would produce systematic quantitative errors proportional to the 2- to 12-fold concentration difference [1]. Stable isotope-labeled analogs (e.g., N-desmethyl-[²H₃]cyamemazine maleate) can be synthesized using established methods [2] for use as internal standards in definitive isotope-dilution mass spectrometry assays. Laboratories offering TDM services for cyamemazine, which remains the most prescribed antipsychotic in France [3], must incorporate this metabolite standard into their analytical workflows to accurately interpret serum concentrations, particularly given the established therapeutic reference ranges for anxiolysis (4-5 μg/L) and antipsychotic effect (18-20 μg/L) [3].

In Vitro Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

The quantitatively defined receptor binding profile of N-demethylcyamemazine—h5-HT2A Ki = 1.5 nM, h5-HT2C Ki = 12 nM, hD2 Ki = 12 nM—represents a pharmacologically significant differentiation from the parent compound cyamemazine (hD2 Ki = 5.8 nM) [1] [2]. This compound enables investigators to dissect the contribution of N-demethylation to the overall receptor pharmacology of cyamemazine and to explore structure-activity relationships within the phenothiazine class. Specifically, the 8-fold reduction in D2 affinity relative to the parent compound, combined with preserved high 5-HT2A affinity [3], provides a unique tool for probing the molecular determinants of dopamine D2 versus serotonin 5-HT2A receptor selectivity. This differential affinity profile is not observed with other phenothiazine metabolites and is directly linked to the low incidence of extrapyramidal adverse effects characteristic of cyamemazine therapy [3]. The compound is suitable for competitive radioligand binding displacement assays, functional cAMP inhibition studies, and β-arrestin recruitment assays across a panel of human recombinant GPCR targets.

Pharmacokinetic-Pharmacodynamic (PK-PD) and Physiologically Based Pharmacokinetic (PBPK) Modeling

The availability of authentic N-Demethylcyamemazine Maleate is indispensable for generating the in vitro-to-in vivo extrapolation (IVIVE) parameters required for robust PBPK and PK-PD modeling of cyamemazine. Key input parameters derived from studies using this compound include plasma protein binding (free fraction), blood-to-plasma ratio, intrinsic clearance values for CYP1A2-, CYP3A4-, and CYP2C8-mediated metabolism [1], and receptor occupancy Ki(app) values (striatal D2 Ki(app) = 48.7 nM; extrastriatal 5-HT2A Ki(app) = 10.6 nM) [2]. These experimentally determined parameters enable accurate prediction of steady-state plasma and brain concentrations, receptor occupancy time courses, and DDI liability in virtual patient populations. The 2- to 12-fold higher plasma concentrations of the metabolite relative to the parent [2] necessitate that any valid PBPK model for cyamemazine must incorporate the formation and disposition of N-demethylcyamemazine as a distinct entity with its own physicochemical and pharmacokinetic parameters. Failure to include this metabolite as a separate compartment would result in inaccurate predictions of target engagement and therapeutic response.

Drug-Drug Interaction (DDI) Risk Assessment and Polypharmacy Studies

The identification of CYP1A2, CYP3A4, and CYP2C8 as the primary enzymes responsible for N-demethylcyamemazine formation, with CYP1A2, CYP2C8, and CYP2C19 degrading >80% of cyamemazine in recombinant assays [1], positions N-Demethylcyamemazine Maleate as a critical probe substrate for DDI studies involving these CYP isoforms. Given that cyamemazine is frequently co-prescribed with other psychotropic agents in clinical practice, the availability of this authentic metabolite standard allows researchers to conduct definitive in vitro CYP inhibition and induction studies to quantify the potential for pharmacokinetic interactions with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin), CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), or CYP2C8 inhibitors (e.g., gemfibrozil, clopidogrel). The multi-enzyme redundancy in cyamemazine metabolism suggests that DDI liability is limited [1]; however, quantitative assessment using authentic metabolite standards is required to validate this hypothesis and to inform clinical prescribing guidelines for vulnerable patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethylcyamemazine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.